molecular formula C19H22N2O3 B11175505 N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11175505
M. Wt: 326.4 g/mol
InChI Key: XEBDWVUCSARUQB-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-aminobenzamide.

    Acylation Reaction: The 4-aminobenzamide undergoes an acylation reaction with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-methoxybenzylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-4-aminobenzamide
  • N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzoic acid

Uniqueness

N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-8-6-15(7-9-16)19(23)20-12-14-4-10-17(24-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

XEBDWVUCSARUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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